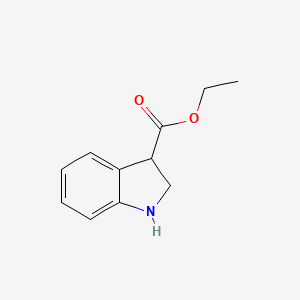
(S)-Ethyl indoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dihydro-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dihydro-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods
Industrial production of (S)-Ethyl indoline-3-carboxylate typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution often involves reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2,3-dihydro-1H-indole-3-carboxylate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-Ethyl indoline-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cell signaling pathways and enzyme activities . This binding can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dihydro-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions for synthesizing biologically active molecules.
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with a methyl group at the 2-position, affecting its reactivity and applications.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Another indole derivative with applications in medicinal chemistry.
The uniqueness of (S)-Ethyl indoline-3-carboxylate lies in its specific structure, which provides distinct reactivity and potential for diverse applications in various scientific fields .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
ethyl 2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3 |
Clé InChI |
AMXYINYUZBCGGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R,4R,5R)-2-{4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl}-3-ethenyl-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B8703293.png)



![Methyl 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-B][1,4]diazepin-2-YL)amino)-2-fluoro-5-methoxybenzoate](/img/structure/B8703312.png)







